
1-(3,4,5-トリヒドロキシフェニル)ノナン-1-オン
概要
説明
1-(3,4,5-トリヒドロキシフェニル)ノナン-1-オンは、一般的にTHPNと呼ばれ、シトスポロンBの誘導体です。この化合物は、強力な生物活性、特に核レセプターTR3(Nur77)アンタゴニストとしての役割により、大きな注目を集めています。 THPNは、メラノーマ細胞においてオートファジー細胞死を誘導することが知られており、癌治療の有望な候補となっています .
科学的研究の応用
1-(3,4,5-Trihydroxyphenyl)nonan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: THPN is studied for its role in inducing autophagic cell death, particularly in cancer cells.
Medicine: Its potential as an anti-cancer agent is being explored, especially in combination with Akt2 inhibitors to enhance its efficacy.
Industry: THPN derivatives are being investigated for their potential use in various industrial applications, including as intermediates in the synthesis of pharmaceuticals
作用機序
1-(3,4,5-トリヒドロキシフェニル)ノナン-1-オンがその効果を発揮するメカニズムには、核レセプターTR3(Nur77)が含まれます。THPNは、TR3のアンタゴニストとして作用し、メラノーマ細胞におけるオートファジー細胞死を誘導します。このプロセスには、Akt2活性のダウンレギュレーションが含まれ、これはTR3の細胞質へのエクスポートとミトコンドリアへの標的化を妨げます。 関与する分子経路には、Akt2シグナル伝達経路とミトコンドリアのアポトーシス経路が含まれます .
生化学分析
Biochemical Properties
THPN is known to interact with the nuclear receptor TR3 (Nur77), a gene regulator involved in various signaling pathways . The direct interaction between THPN and Nur77-LBD helps form a suitable surface that can bind to Nix .
Cellular Effects
THPN triggers human melanoma cells but does not affect non-melanoma cells . It induces autophagy, an evolutionarily conserved catabolic process that attenuates cellular stress by digesting cytoplasmic contents and disposing of intracellular waste .
Molecular Mechanism
THPN acts as a potent nuclear receptor TR3 (Nur77) antagonist . It induces autophagic cell death in melanoma by interfering with TR3 export to the cytoplasm and targeting to mitochondria . This leads to the autophagic induction .
Temporal Effects in Laboratory Settings
Autophagy is a process that can be observed over time, involving the induction of cell autophagy, nucleation of autophagosomes, amplification and completion of autophagosomes, docking and fusion of autophagosomes and vacuoles, and degradation and outflow of decomposition products .
Dosage Effects in Animal Models
It has been reported that co-application of THPN with Akt2 inhibitors significantly represses tumor growth in xenograft mouse models .
Metabolic Pathways
It is known that THPN interacts with the nuclear receptor TR3 (Nur77), which is involved in various signaling pathways .
Transport and Distribution
It is known that THPN interferes with TR3 export to the cytoplasm and targeting to mitochondria .
Subcellular Localization
It is known that THPN interferes with TR3 export to the cytoplasm and targeting to mitochondria .
準備方法
1-(3,4,5-トリヒドロキシフェニル)ノナン-1-オンの合成には、いくつかのステップが必要です。一般的な合成経路の1つには、ピリジンなどの塩基の存在下で、3,4,5-トリヒドロキシベンズアルデヒドとノナノイルクロリドを反応させることが含まれます。反応条件は通常、完全な変換を確実にするために、混合物を数時間還流させることを含みます。 工業生産方法には、収率と純度を高めるために、この合成経路の最適化が含まれる場合があります .
化学反応の分析
1-(3,4,5-トリヒドロキシフェニル)ノナン-1-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、多くの生物学的プロセスにおける重要な中間体であるキノンを形成するために酸化することができます。
還元: THPNの還元は、ヒドロキノンの形成につながる可能性があります。
置換: フェニル環上のヒドロキシル基は、さまざまな求電子剤との置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アシルクロリドなどの求電子剤が含まれます。 .
科学研究への応用
1-(3,4,5-トリヒドロキシフェニル)ノナン-1-オンは、幅広い科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: THPNは、特に癌細胞において、オートファジー細胞死を誘導する役割について研究されています。
医学: 特にAkt2阻害剤との組み合わせによるその抗癌剤としての可能性が検討されています。
類似化合物との比較
1-(3,4,5-トリヒドロキシフェニル)ノナン-1-オンは、次のような他の類似化合物と比較できます。
シトスポロンB: THPNが誘導される親化合物。
トリプトライド: Nur77を活性化または不活性化することが知られている別の化合物。
Csn-B: Nur77に結合して核エクスポートを誘導する化合物。THPNの独自性は、他の類似化合物では見られない、メラノーマ細胞においてオートファジー細胞死を誘導する強力な能力にあります
特性
IUPAC Name |
1-(3,4,5-trihydroxyphenyl)nonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-12(16)11-9-13(17)15(19)14(18)10-11/h9-10,17-19H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFRHTFJDGAFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30142922 | |
| Record name | 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100079-26-3 | |
| Record name | 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100079263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)












